

A Spectroscopic Comparison of 1,3-Dithiolane-2-methanol and Its Analogues

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Compound of Interest

Compound Name: 1,3-Dithiolane-2-methanol

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of **1,3-Dithiolane-2-methanol** and its structural analogues. The data presented herein is essential for the identification, characterization, and purity assessment of these compounds, which are valuable intermediates in organic synthesis and potential scaffolds in drug discovery.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1,3-Dithiolane-2-methanol** and its analogue, 2-Methyl-1,3-dithiolane. This data is compiled from typical values observed for these classes of compounds and may vary slightly based on experimental conditions.

Table 1: ^1H NMR Spectroscopic Data (CDCl_3 , 400 MHz)

Compound	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
1,3-Dithiolane-2-methanol	~4.80	t	1H	H-2
	~3.80	d	2H	-CH ₂ OH
	~3.30	m	4H	H-4, H-5
	~2.50	br s	1H	-OH
2-Methyl-1,3-dithiolane	~4.52	q	1H	H-2
	~3.20	m	4H	H-4, H-5
	~1.60	d	3H	-CH ₃

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Compound	Chemical Shift (δ , ppm)	Assignment
1,3-Dithiolane-2-methanol	~65.0	-CH ₂ OH
	~55.0	C-2
	~40.0	C-4, C-5
2-Methyl-1,3-dithiolane	~45.0	C-2
	~39.0	C-4, C-5
	~22.0	-CH ₃

Table 3: IR Spectroscopic Data (Thin Film, cm⁻¹)

Compound	O-H Stretch	C-H Stretch	C-O Stretch	C-S Stretch
1,3-Dithiolane-2-methanol	~3400 (broad)	~2950-2850	~1050	~700-600
2-Methyl-1,3-dithiolane	N/A	~2950-2850	N/A	~700-600

Table 4: Mass Spectrometry Data (EI, m/z)

Compound	Molecular Ion (M ⁺)	Key Fragment Ions
1,3-Dithiolane-2-methanol	136	105, 75, 61
2-Methyl-1,3-dithiolane	120	105, 75, 60

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
- ¹H NMR Parameters:
 - Spectral Width: -2 to 12 ppm
 - Pulse Width: 30°
 - Acquisition Time: 4 seconds
 - Relaxation Delay: 1 second
 - Number of Scans: 16

- ¹³C NMR Parameters:
 - Spectral Width: -10 to 220 ppm
 - Pulse Width: 30°
 - Acquisition Time: 1.5 seconds
 - Relaxation Delay: 2 seconds
 - Number of Scans: 1024
- Data Processing: The acquired free induction decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for ¹³C (residual CHCl₃).

Infrared (IR) Spectroscopy

- Sample Preparation: A small drop of the neat liquid sample was placed between two potassium bromide (KBr) plates to form a thin film.
- Instrumentation: IR spectra were recorded on a Fourier-transform infrared (FTIR) spectrometer.
- Parameters:
 - Spectral Range: 4000-400 cm⁻¹
 - Resolution: 4 cm⁻¹
 - Number of Scans: 16
- Data Processing: The interferogram was Fourier transformed to produce the infrared spectrum. The spectrum was baseline-corrected and the peaks were labeled.

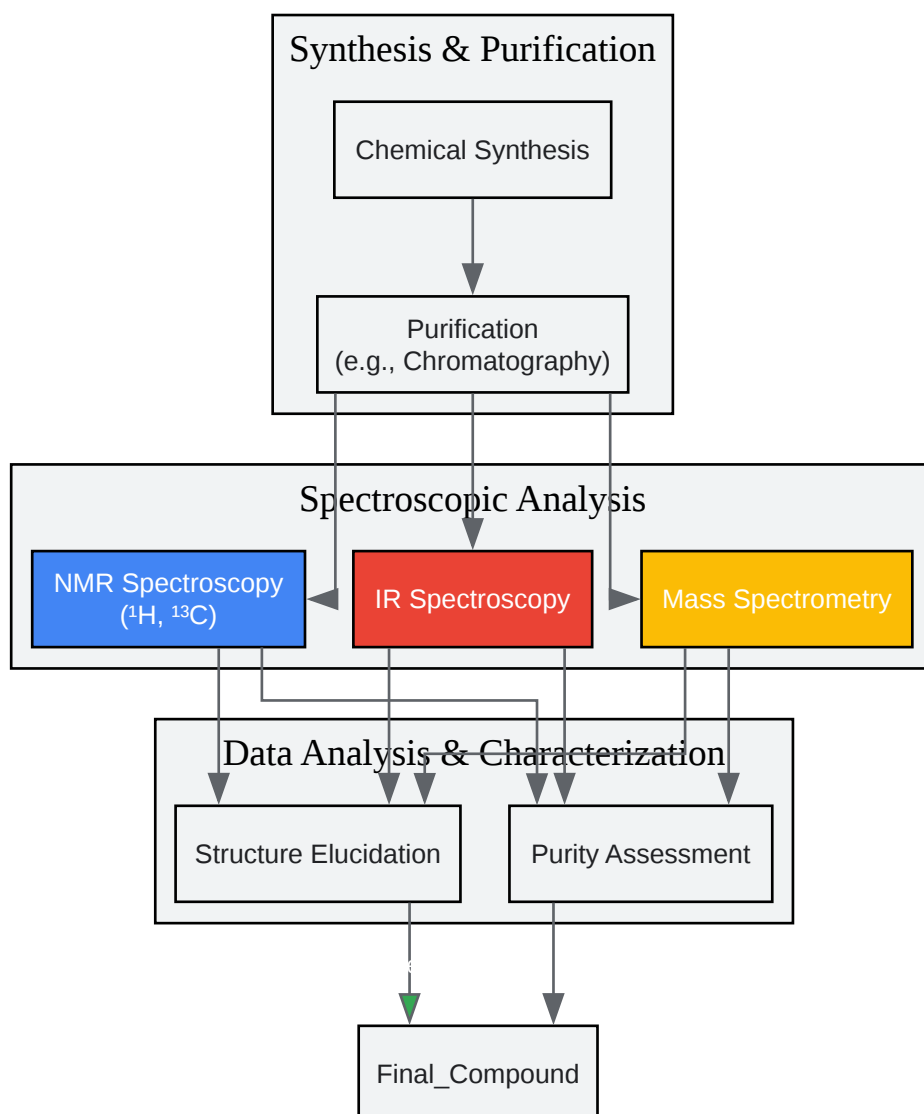
Mass Spectrometry (MS)

- Sample Introduction: A dilute solution of the sample in methanol was introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC).

- Instrumentation: Mass spectra were obtained on a mass spectrometer equipped with an electron ionization (EI) source.
- Parameters:
 - Ionization Mode: Electron Ionization (EI)
 - Electron Energy: 70 eV
 - Source Temperature: 230 °C
 - Mass Range: 40-400 m/z
- Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak and the major fragment ions.

Experimental Workflow and Biological Context

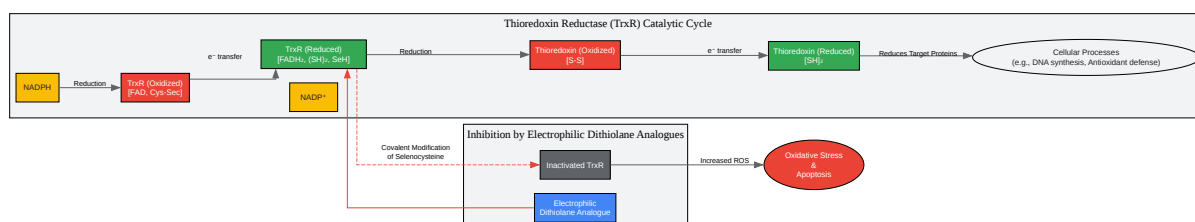
The following diagram illustrates a general workflow for the spectroscopic analysis of synthesized organic compounds. Additionally, a potential biological signaling pathway relevant to dithiolane-containing compounds is presented.



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Caption: General workflow for the synthesis and spectroscopic characterization of organic compounds.

Some dithiolane derivatives have been investigated for their biological activity, including the inhibition of the thioredoxin reductase (TrxR) system. The thioredoxin system is crucial for maintaining cellular redox balance.[1] Inhibition of TrxR can lead to an increase in reactive oxygen species (ROS), inducing oxidative stress and potentially apoptosis in cancer cells.[2]



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Caption: Inhibition of the Thioredoxin Reductase (TrxR) signaling pathway by electrophilic compounds.

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